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Abstract
Calcium (Ca²⁺) signaling is a fundamental regulator of immune cell function, orchestrating

processes from activation and differentiation to cytokine production and proliferation. At the

heart of this intricate signaling network lies the Calcium Release-Activated Ca²⁺ (CRAC)

channel, the primary conduit for store-operated Ca²⁺ entry (SOCE) in lymphocytes and other

immune cells. Dysregulation of CRAC channel activity is increasingly recognized as a critical

factor in the pathogenesis of numerous autoimmune diseases. This technical guide provides an

in-depth exploration of the core role of CRAC channels in autoimmunity, detailing their

molecular composition, activation mechanisms, and downstream signaling pathways. We

present a comprehensive summary of quantitative data on CRAC channel expression and

function in various autoimmune conditions, alongside detailed experimental protocols for their

investigation. Furthermore, this guide offers visual representations of key signaling cascades

and experimental workflows to facilitate a deeper understanding of CRAC channels as a pivotal

therapeutic target for a new generation of immunomodulatory drugs.
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CRAC channels are highly Ca²⁺-selective ion channels located in the plasma membrane of

immune cells.[1] Their molecular identity was a long-standing mystery until the discovery of two

essential protein families: the ORAI proteins, which form the pore of the channel, and the

Stromal Interaction Molecules (STIM), which act as the endoplasmic reticulum (ER) Ca²⁺

sensors.[1][2]

ORAI Proteins: The ORAI family consists of three homologs: ORAI1, ORAI2, and ORAI3.[3]

ORAI1 is the principal isoform in immune cells, and its mutations are linked to severe

combined immunodeficiency (SCID) with autoimmune manifestations.[4][5] Functional CRAC

channels are thought to be formed by the assembly of four ORAI1 subunits.[2]

STIM Proteins: STIM1 and STIM2 are single-pass transmembrane proteins located in the ER

membrane.[2] They possess an EF-hand motif in their luminal N-terminus that senses the

Ca²⁺ concentration within the ER.[2]

The activation of CRAC channels is a tightly regulated process initiated by the depletion of ER

Ca²⁺ stores, a phenomenon known as store-operated calcium entry (SOCE).[6]

The CRAC Channel Signaling Cascade in Immune
Cells
The engagement of antigen receptors on T and B lymphocytes triggers a signaling cascade

that leads to the activation of CRAC channels and a sustained influx of Ca²⁺, which is essential

for their activation, proliferation, and effector functions.[2][6]

Click to download full resolution via product page

This sustained Ca²⁺ influx activates several downstream signaling pathways, with the

calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway being one of the most critical.[3]

Calcineurin, a Ca²⁺/calmodulin-dependent phosphatase, dephosphorylates NFAT, leading to its

nuclear translocation and the transcription of genes essential for immune responses, including

cytokines like IL-2, IL-4, and IFN-γ.[3]
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CRAC Channels in the Pathogenesis of Autoimmune
Diseases
Aberrant CRAC channel function has been implicated in a growing number of autoimmune

disorders. Enhanced SOCE can lead to the hyperactivation of autoreactive lymphocytes,

promoting inflammation and tissue damage.

Rheumatoid Arthritis (RA)
In RA, autoreactive T cells and B cells contribute to chronic inflammation of the synovium.[7]

Studies have shown that T cells from RA patients exhibit enhanced Ca²⁺ influx.

Pharmacological inhibition of CRAC channels has been shown to ameliorate disease in animal

models of RA.[5]

Multiple Sclerosis (MS)
MS is an autoimmune disease of the central nervous system (CNS) characterized by

demyelination and neurodegeneration. Autoreactive Th1 and Th17 cells play a crucial role in

the pathology of MS. The function of these pathogenic T cells is highly dependent on CRAC

channel-mediated Ca²⁺ signaling.[8] Genetic deletion or pharmacological blockade of CRAC

channels has been shown to reduce the severity of experimental autoimmune

encephalomyelitis (EAE), a mouse model of MS.[9]

Systemic Lupus Erythematosus (SLE)
SLE is a systemic autoimmune disease characterized by the production of autoantibodies

against nuclear antigens. B cells play a central role in SLE pathogenesis by producing these

autoantibodies. Recent studies have revealed that B cells from patients with lupus nephritis

(LN), a severe complication of SLE, show enhanced CRAC channel-mediated Ca²⁺ signaling.

[10] Inhibition of CRAC channels in a mouse model of lupus reduced autoantibody production

and ameliorated kidney damage.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1238171/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8055042/
https://www.cellphysiolbiochem.com/Articles/000375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3229753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8569388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8569388/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disease Immune Cell Type Observation Reference(s)

Rheumatoid Arthritis T cells
Enhanced Ca²⁺ influx

in patient T cells.
[5]

Multiple Sclerosis Th1/Th17 cells

CRAC channel

inhibition reduces

disease severity in

EAE models.

[9]

Lupus Nephritis B cells

Increased expression

of ORAI1, ORAI2, and

STIM2 in naive B cells

from patients.

[10]

Enhanced Ca²⁺ influx

in B cells from

patients.

[10]

CRAC channel

inhibitor YM-58483

ameliorated disease

progression in

MRL/lpr lupus mice.

[10]

Experimental Protocols for Studying CRAC
Channels
Investigating the role of CRAC channels in autoimmune diseases requires a combination of

sophisticated techniques to measure channel activity, expression, and downstream effects.

Electrophysiology for Measuring CRAC Channel
Currents (ICRAC)
The whole-cell patch-clamp technique is the gold standard for directly measuring the ionic

currents flowing through CRAC channels.[11][12]
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Detailed Methodology:

Cell Preparation: Isolate primary lymphocytes (e.g., from peripheral blood) or use an

appropriate immune cell line (e.g., Jurkat T cells).

Pipette Solution: The internal pipette solution should contain a high concentration of a Ca²⁺

chelator like BAPTA or EGTA to passively deplete ER Ca²⁺ stores upon achieving the whole-

cell configuration.[11]

Bath Solution: Initially, cells are perfused with a Ca²⁺-free bath solution to prevent premature

channel activation. To elicit ICRAC, the bath solution is switched to one containing a high

concentration of Ca²⁺ (e.g., 20 mM).[11] To record larger currents, a divalent-free solution

with Na⁺ as the primary charge carrier can be used.[11]

Voltage Protocol: CRAC currents are typically recorded using voltage ramps (e.g., -100 mV

to +100 mV over 50 ms) applied at regular intervals (e.g., every 2 seconds).[13] This allows

for the generation of current-voltage (I-V) relationships.

Data Analysis: The amplitude of the inward current at negative potentials (e.g., -100 mV) is

plotted over time to visualize the activation and potential inhibition of ICRAC.[13]

Calcium Imaging for Assessing Store-Operated Calcium
Entry (SOCE)
Fluorescence microscopy using Ca²⁺-sensitive dyes is a widely used method to measure

changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) and assess SOCE in a population of cells.

[1][14]

Detailed Methodology:

Cell Loading: Load cells with a ratiometric Ca²⁺ indicator dye such as Fura-2 AM or Indo-1

AM.[14][15]

Imaging Setup: Use an inverted microscope equipped with a fluorescence imaging system

capable of alternating excitation wavelengths (for Fura-2) or measuring dual emissions (for
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Indo-1).

Experimental Procedure:

Initially, perfuse cells with a Ca²⁺-free buffer to establish a baseline [Ca²⁺]i.

Induce ER Ca²⁺ store depletion by applying an inhibitor of the sarco/endoplasmic

reticulum Ca²⁺-ATPase (SERCA) pump, such as thapsigargin (e.g., 1 µM).[16] This will

cause a transient increase in [Ca²⁺]i due to leakage from the ER.

Once the [Ca²⁺]i returns to baseline, re-add a buffer containing extracellular Ca²⁺ (e.g., 1-2

mM CaCl₂).[16] The subsequent rise in [Ca²⁺]i represents SOCE.

Data Analysis: The ratio of fluorescence intensities at the two wavelengths (or emission

channels) is calculated for each cell over time. The magnitude of SOCE can be quantified by

measuring the peak increase in the ratiometric signal after the re-addition of extracellular

Ca²⁺.[1]

Molecular and Cellular Assays
Generation of Knockout/Knockdown Cells: Use CRISPR/Cas9 or shRNA technology to

specifically delete or silence the expression of ORAI1, STIM1, or STIM2 in immune cell lines

to study their specific contributions to SOCE and cellular function.[17]

Flow Cytometry: Analyze the expression of cell surface markers to characterize different T

cell subsets (e.g., Th1, Th2, Th17, Treg) and assess the effects of CRAC channel modulation

on their differentiation and activation status.[18][19][20]

Cytokine Measurement (ELISA): Use Enzyme-Linked Immunosorbent Assay (ELISA) to

quantify the production of key cytokines (e.g., IL-2, IFN-γ, IL-17) by immune cells following

stimulation and treatment with CRAC channel inhibitors.[21][22][23][24][25]

Animal Models of Autoimmune Disease
Experimental Autoimmune Encephalomyelitis (EAE): This is the most common model for MS.

EAE is induced in susceptible mouse strains by immunization with myelin-derived peptides in

complete Freund's adjuvant (CFA).[9][26][27][28][29] The efficacy of CRAC channel inhibitors
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can be assessed by monitoring clinical scores (e.g., paralysis), CNS inflammation, and

demyelination.

Collagen-Induced Arthritis (CIA): A widely used model for RA, induced by immunizing

susceptible mouse strains (e.g., DBA/1) with type II collagen in CFA.[30][31][32][33][34]

Therapeutic effects of CRAC channel modulation can be evaluated by measuring paw

swelling, arthritis scores, and joint histology.

MRL/lpr Mouse Model of Lupus: These mice spontaneously develop a systemic autoimmune

disease that closely resembles human SLE, including the development of lupus nephritis.[35]

[36][37][38][39] This model is valuable for testing the effects of CRAC channel inhibitors on

autoantibody production, proteinuria, and kidney pathology.

Therapeutic Targeting of CRAC Channels
The critical role of CRAC channels in driving autoimmune responses makes them an attractive

target for therapeutic intervention. Several small molecule inhibitors of CRAC channels are in

various stages of development.[4] The goal is to develop selective inhibitors that can dampen

the activity of pathogenic autoreactive lymphocytes without causing broad immunosuppression.

Inhibitor Class Example(s)
Mechanism of
Action

Status

Pyrazoles BTP-2 (YM-58483)
Blocks ORAI1 channel

pore
Preclinical

Carboxamides Synta66 Blocks ORAI1 channel Preclinical

Others RO2959
Selective ORAI1

inhibitor
Preclinical

Conclusion and Future Directions
CRAC channels have emerged as central players in the control of immune cell function and the

pathogenesis of autoimmune diseases. Their dysregulation contributes to the persistent

activation of autoreactive lymphocytes that drive chronic inflammation and tissue destruction.

The development of specific and potent CRAC channel inhibitors holds great promise for the

treatment of a wide range of autoimmune disorders. Future research will focus on elucidating
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the precise roles of different ORAI and STIM isoforms in various immune cell subsets,

understanding the long-term consequences of CRAC channel inhibition, and advancing the

clinical development of novel CRAC channel-targeted therapies. This in-depth understanding of

CRAC channel biology, facilitated by the experimental approaches detailed in this guide, is

paramount to realizing the full therapeutic potential of modulating this critical signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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